7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzothiazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one typically involves the nitration of a benzothiazinone precursor followed by ethoxylation
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and ethoxylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazinones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one may involve interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiazinone core may interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2H-1,4-benzothiazin-3(4H)-one: Lacks the ethoxy group.
7-ethoxy-2H-1,4-benzothiazin-3(4H)-one: Lacks the nitro group.
7-ethoxy-6-amino-2H-1,4-benzothiazin-3(4H)-one: Has an amino group instead of a nitro group.
Uniqueness
7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both the ethoxy and nitro groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10N2O4S |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
7-ethoxy-6-nitro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H10N2O4S/c1-2-16-8-4-9-6(3-7(8)12(14)15)11-10(13)5-17-9/h3-4H,2,5H2,1H3,(H,11,13) |
InChI Key |
KQWCHJPKIQLHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)SCC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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